molecular formula C11H12FNO B7508270 N-(cyclopropylmethyl)-2-fluorobenzamide

N-(cyclopropylmethyl)-2-fluorobenzamide

Cat. No. B7508270
M. Wt: 193.22 g/mol
InChI Key: MHPUPJGENDIJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclopropylmethyl)-2-fluorobenzamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the degradation of the neurotransmitter GABA, which plays a crucial role in the regulation of neuronal excitability. The inhibition of GABA-AT by CPP-115 leads to an increase in GABA levels, which can have a range of effects on the central nervous system.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-2-fluorobenzamide is based on its inhibition of GABA-AT, which leads to an increase in the levels of GABA in the brain. GABA is the main inhibitory neurotransmitter in the central nervous system, and its increased levels can lead to a reduction in neuronal excitability and a range of effects on behavior and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(cyclopropylmethyl)-2-fluorobenzamide depend on the specific brain regions and neuronal circuits that are affected by the increased levels of GABA. In general, N-(cyclopropylmethyl)-2-fluorobenzamide has been shown to reduce seizure activity in animal models of epilepsy, to reduce anxiety-like behavior in rodents, and to reduce pain sensitivity in models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(cyclopropylmethyl)-2-fluorobenzamide as a research tool is its high selectivity for GABA-AT, which allows for the specific modulation of GABA levels without affecting other neurotransmitter systems. However, the use of N-(cyclopropylmethyl)-2-fluorobenzamide in laboratory experiments can be limited by its relatively short half-life and its poor solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N-(cyclopropylmethyl)-2-fluorobenzamide and its therapeutic applications. One area of interest is the development of more potent and selective GABA-AT inhibitors, which could have improved efficacy and reduced side effects compared to N-(cyclopropylmethyl)-2-fluorobenzamide. Another area of interest is the investigation of the effects of N-(cyclopropylmethyl)-2-fluorobenzamide on different brain regions and neuronal circuits, which could lead to the identification of new therapeutic targets for neurological and psychiatric disorders. Finally, the development of new delivery methods for N-(cyclopropylmethyl)-2-fluorobenzamide, such as nanoparticle-based drug delivery systems, could improve its pharmacokinetic properties and increase its potential for clinical use.

Synthesis Methods

The synthesis of N-(cyclopropylmethyl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with cyclopropylmethylamine in the presence of a base, such as triethylamine. The resulting product is purified by column chromatography to yield N-(cyclopropylmethyl)-2-fluorobenzamide as a white crystalline solid.

Scientific Research Applications

N-(cyclopropylmethyl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, and has been investigated as a potential treatment for epilepsy, anxiety disorders, and neuropathic pain.

properties

IUPAC Name

N-(cyclopropylmethyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-10-4-2-1-3-9(10)11(14)13-7-8-5-6-8/h1-4,8H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPUPJGENDIJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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